molecular formula C25H26N2O5 B11647488 ethyl (5E)-2-methyl-4-oxo-5-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-2-methyl-4-oxo-5-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11647488
M. Wt: 434.5 g/mol
InChI Key: IZGGZLPEXFQKCT-KGENOOAVSA-N
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Description

ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, an ester group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with a pyrrole derivative under basic conditions, followed by esterification and carbamoylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific structural features, such as the combination of a pyrrole ring with an ester and carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl (5E)-4-hydroxy-2-methyl-5-[[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C25H26N2O5/c1-4-31-25(30)23-17(3)26-21(24(23)29)14-18-10-12-20(13-11-18)32-15-22(28)27-16(2)19-8-6-5-7-9-19/h5-14,16,29H,4,15H2,1-3H3,(H,27,28)/b21-14+

InChI Key

IZGGZLPEXFQKCT-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3)N=C1C)O

Origin of Product

United States

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